N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide
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Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H19N7O3 and its molecular weight is 333.352. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of 1,3,5-Triazine Derivatives : Research has been conducted on the synthesis of various 1,3,5-triazine derivatives by cyclization of dimethylbiguanide with ethyl chloroacetate and further reactions with morpholine and other compounds. These derivatives were characterized by 1H NMR and IR spectroscopy, highlighting the diversity of triazine-based compounds that can be synthesized (Zhang Li-hu, 2014).
Derivatives as Antimicrobial Agents : Novel pyrazolyl-s-triazine derivatives have been synthesized and evaluated for their antimicrobial activity. The molecular structure of these compounds was confirmed using X-ray crystallography, and some showed promising antimicrobial properties (Anamika Sharma et al., 2017).
Potential Biological Activities
Antimicrobial and Antifungal Properties : A study on water-soluble polycarbodiimides, incorporating morpholine among other functional groups, revealed significant antifungal properties against Candida albicans and potential applications in antifungal biomedical applications. These polymers also exhibited cytotoxicity against cancer cells, suggesting their potential use in cancer therapeutics (Enosha Harshani De Silva et al., 2021).
Anticancer Activity : 2,4-Diamino-1,3,5-triazine derivatives have been synthesized and tested for their in vitro antitumor activity. One specific compound demonstrated significant activity against the melanoma MALME-3M cell line, indicating the potential of these derivatives for further development as cancer therapeutics (F. Sa̧czewski et al., 2006).
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3/c1-20(2)13-17-11(9-15-12(22)10-3-4-16-24-10)18-14(19-13)21-5-7-23-8-6-21/h3-4H,5-9H2,1-2H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFSXTVSAMGNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.